3-(Nitrosomethylamino)propanal
Description
Chemical Identity: 3-(Nitrosomethylamino)propanal (CAS: 85502-23-4), also referred to as 3-(N-Nitrosomethylamino)propionaldehyde, is an N-nitrosamine compound characterized by a propionaldehyde backbone substituted with a nitrosomethylamino group (-N(NO)CH₃). The compound is listed in IARC Monographs under evaluation for carcinogenicity, with a UNII identifier X4C3WCP5XF .
These compounds may form as byproducts in chemical synthesis, tobacco processing, or food preservation under nitrosating conditions .
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-(nitrosomethylamino)propanal |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4-6-8/h3,5H,1-2,4H2 |
InChI Key |
BKXBJLDANRWOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCN=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nitrosation: One common method for synthesizing 3-(Nitrosomethylamino)propanal involves the direct nitrosation of methylamino derivatives. This process typically uses nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid catalyst.
Reduction of Nitro Compounds: Another approach involves the reduction of nitro compounds to their corresponding nitroso derivatives. This can be achieved using reducing agents such as iron powder or zinc dust in acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Nitrosomethylamino)propanal can undergo oxidation reactions to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the nitroso group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Nitro compounds
Reduction: Amines, hydroxylamines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: 3-(Nitrosomethylamino)propanal is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand the mechanisms of nitrosation and its impact on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways. Its ability to modify proteins through nitrosation is of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the manufacturing of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Nitrosomethylamino)propanal involves its ability to undergo nitrosation reactions, which can modify proteins and other biomolecules. The nitroso group can react with thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification can alter the function of proteins and affect various cellular pathways. The compound’s reactivity with nucleophiles also plays a role in its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The following table summarizes key similarities and differences between 3-(Nitrosomethylamino)propanal and related compounds:
Key Comparisons
Chemical Structure and Reactivity
- This compound: The nitroso group (-NO) confers reactivity and instability, facilitating nitrosamine-specific DNA alkylation, a mechanism linked to carcinogenicity .
- Thio Derivatives (3-(Methylthio/Ethylthio)propanal) : These compounds feature sulfur (thioether) groups instead of nitroso moieties. They are stable flavorants formed during the Maillard reaction in roasted foods (e.g., peanuts, coffee) .
- Its atmospheric behavior differs markedly from acetone, with slower degradation and distinct emission sources .
Toxicity and Regulatory Status
- N-Nitrosamines: this compound and N-Nitrosonornicotine are classified as probable or known carcinogens by IARC due to their ability to form DNA adducts . Regulatory limits exist for nitrosamines in pharmaceuticals and food due to their genotoxicity.
- Their safety is regulated under food additive guidelines .
Research Findings and Data
Analytical Detection and Stability
- This compound: Requires specialized chromatographic methods (e.g., GC-MS) for detection due to low environmental concentrations and instability .
- Thio Derivatives : Quantified via gas chromatography-olfactometry (GC-O) in food matrices. For instance, 3-(Methylthio)propanal levels increase with roasting temperature, peaking at 180°C in peanut oil .
- Propanal : Atmospheric measurements reveal distinct diurnal variability compared to acetone, with local anthropogenic sources (e.g., lab exhaust) contributing to spikes .
Toxicological Data
Biological Activity
3-(Nitrosomethylamino)propanal, a nitrosamine compound, has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Chemical Name : this compound
- CAS Number : [Not specified in search results]
- Molecular Formula : C₄H₈N₂O
Mutagenicity
Research indicates that this compound exhibits significant mutagenic properties. The Ames test, a widely used method for assessing mutagenicity, has shown that this compound can induce mutations in bacterial strains.
- Ames Test Results :
- In various studies, this compound was tested against strains such as TA100 and TA98.
- Results indicated a dose-dependent increase in revertant colonies, suggesting its potential as a mutagen.
| Strain | Mutagenicity (Revertants/nmol) |
|---|---|
| TA100 | High |
| TA98 | Moderate |
Carcinogenic Potential
The carcinogenic potential of nitrosamines is well-documented. Studies have linked this compound to increased cancer risk in animal models.
- Case Study Findings :
- In rodent models, exposure to nitrosamines resulted in tumor formation in various organs, including the liver and lungs.
- Long-term exposure studies indicated a correlation between dosage and tumor incidence.
The biological activity of this compound is primarily attributed to its ability to form DNA adducts. These adducts can lead to mutations during DNA replication, contributing to carcinogenesis.
- DNA Adduct Formation :
- The compound reacts with nucleophilic sites on DNA, leading to structural modifications that may disrupt normal cellular functions.
Research Findings
Several studies have investigated the biological effects of this compound:
- Mutagenicity Assessment :
- Longitudinal Studies :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
